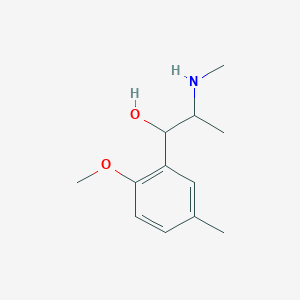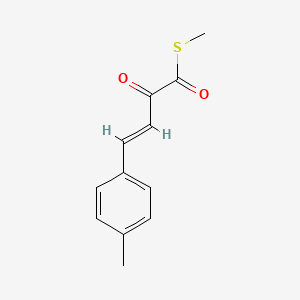
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate is an organic compound characterized by its unique structure, which includes a thioester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate typically involves the reaction of p-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl mercaptan under basic conditions to yield the desired thioester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thioether derivatives.
科学的研究の応用
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thioester group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thioester group is particularly reactive, allowing the compound to act as an acylating agent. This reactivity is exploited in various biochemical assays and synthetic applications.
類似化合物との比較
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but contains an ester group instead of a thioester.
Ethyl 6-methyl-2-oxo-4-phenylbutyrate: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
(E)-S-Methyl 2-oxo-4-p-tolylbut-3-enethioate is unique due to its thioester functional group, which imparts distinct reactivity compared to similar ester-containing compounds
特性
分子式 |
C12H12O2S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
S-methyl (E)-4-(4-methylphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C12H12O2S/c1-9-3-5-10(6-4-9)7-8-11(13)12(14)15-2/h3-8H,1-2H3/b8-7+ |
InChIキー |
OKVWHDJONHDNBX-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C(=O)SC |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)C(=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


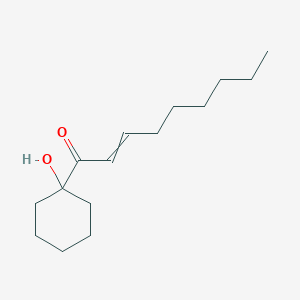
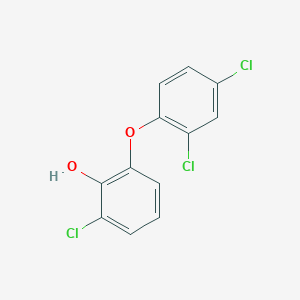
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
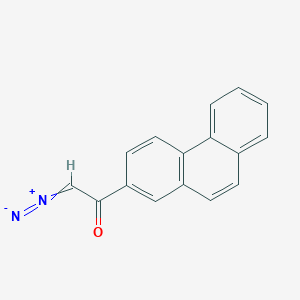
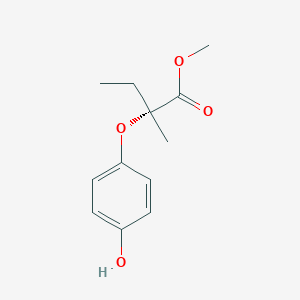
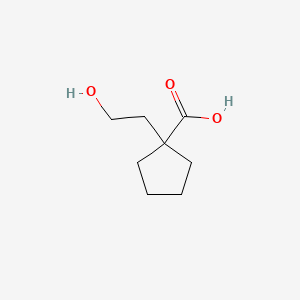
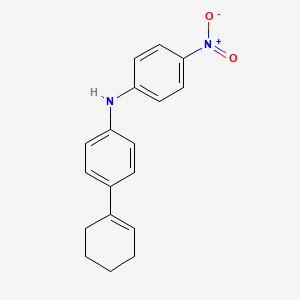
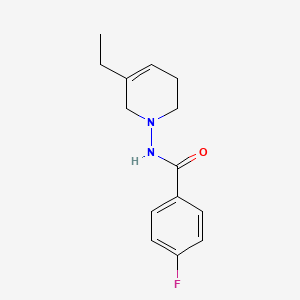
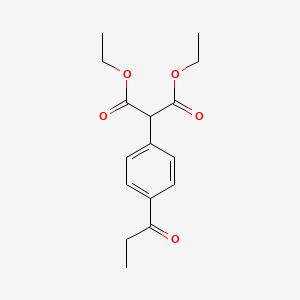
![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)


